Stachyose (hydrate)
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C25H46O21 |
|---|---|
Molecular Weight |
682.6 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;methane |
InChI |
InChI=1S/C24H42O21.CH4/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24;/h6-23,25-38H,1-5H2;1H4/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+;/m1./s1 |
InChI Key |
UJQQHHKHNYPLRH-KTDNCYJLSA-N |
Isomeric SMILES |
C.C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C.C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Current Perspectives on Stachyose in Biological Systems
Contextualization within Raffinose (B1225341) Family Oligosaccharides (RFOs) Research
Stachyose (B150584) is a key component of the Raffinose Family Oligosaccharides (RFOs), a group of soluble carbohydrates that are α-galactosyl derivatives of sucrose (B13894) wikipedia.orgnih.govfrontiersin.orgresearchgate.net. RFOs are widely distributed throughout the plant kingdom, second only to sucrose in abundance as soluble carbohydrates wikipedia.orgnih.govfrontiersin.orgresearchgate.net. The RFO family includes raffinose (a trisaccharide) and verbascose (B1348371) (a pentasaccharide), with stachyose being a tetrasaccharide wikipedia.orgnih.govfrontiersin.orgresearchgate.netfao.org.
The biosynthesis of stachyose is an enzymatic cascade that begins with galactinol (B1212831) synthase (GolS), which converts myo-inositol and UDP-galactose into galactinol nih.govfrontiersin.orgresearchgate.netontosight.aifrontiersin.orgasm.orgfrontiersin.org. Galactinol then serves as the galactosyl donor. Raffinose synthase (RafS) catalyzes the transfer of a galactosyl unit from galactinol to sucrose, forming raffinose nih.govfrontiersin.orgresearchgate.netontosight.aifrontiersin.orgasm.orgfrontiersin.org. Subsequently, stachyose synthase (StaS) transfers another galactosyl moiety from galactinol to raffinose, yielding stachyose nih.govfrontiersin.orgresearchgate.netontosight.aifrontiersin.orgasm.orgfrontiersin.org. This pathway is crucial for the accumulation of RFOs in various plant tissues.
In plants, RFOs, including stachyose, function as important storage carbohydrates, particularly in seeds, tubers, and roots numberanalytics.comnih.gov. They are also integral to plant survival and development, contributing to desiccation tolerance in seeds, protection against abiotic stresses such as drought and cold, and acting as signaling molecules numberanalytics.comnih.govfrontiersin.orgfrontiersin.orgresearchgate.netoup.com. In certain plant species, notably in the Cucurbitaceae family, stachyose is the primary sugar translocated through the phloem, facilitating the transport of photosynthates from source to sink tissues oup.comnih.govsci-hub.semdpi.com.
Historical and Contemporary Significance in Plant and Microbial Biology
Plant Biology: Historically, stachyose was first identified and isolated from the roots of Stachys tuberifera (now Stachys affinis) in the early 20th century, marking an important discovery in understanding plant carbohydrate diversity numberanalytics.com.
In contemporary plant science, stachyose remains a subject of considerable research interest. Studies focus on its critical roles in carbon partitioning and long-distance transport in specific crop species, such as cucumbers, where it serves as the principal phloem-mobile sugar oup.comnih.govsci-hub.semdpi.com. Research also investigates the regulation of RFO biosynthesis during seed development and maturation, highlighting their importance for seed vigor and longevity nih.govfrontiersin.orgcabidigitallibrary.orgnih.gov. Furthermore, the contribution of stachyose and other RFOs to abiotic stress tolerance, including protection against desiccation and cold, is an active area of study nih.govfrontiersin.orgfrontiersin.orgresearchgate.netoup.com. Efforts are also underway to manipulate RFO synthesis pathways in crops to enhance nutritional profiles or improve agricultural yields ontosight.ainih.govcabidigitallibrary.orgnih.gov.
Microbial Biology: Stachyose holds significant importance in microbial biology, primarily due to its well-established prebiotic properties nih.govfrontiersin.orgalfa-chemistry.comresearchgate.net. As a non-digestible oligosaccharide, stachyose selectively ferments in the colon, promoting the growth of beneficial gut bacteria, such as Bifidobacterium and Faecalibacterium nih.govfrontiersin.orgalfa-chemistry.comresearchgate.net. This fermentation process yields short-chain fatty acids (SCFAs) and organic acids, which contribute to a healthier gut environment by inhibiting pathogenic bacteria and potentially bolstering immune function nih.govfrontiersin.orgalfa-chemistry.com.
Data Tables
Table 1: Stachyose Content in Selected Legume Seeds
| Legume Type | Cultivar/Source | Stachyose Content (mg/g DM) |
| Soybean | Augusta | 44.6 ± 2.58 |
| Soybean | Paradis | 47.7 ± 3.44 |
| Soybean | Protina | 49.1 ± 3.06 |
| Lupin (Yellow) | 13.2 ± 1.71 | |
| Lupin (White) | 11.5 ± 1.21 | |
| Pea | cv. Hubal | 7.3 ± 0.33 |
| Pea | cv. Kliff | 10.2 ± 0.87 |
| Pea | cv. Lasso | 7.8 ± 0.18 |
| Faba bean | cv. Granit | 10.0 ± 0.27 |
| Faba bean | cv. Amigo | 11.5 ± 1.21 |
Data adapted from jafs.com.pl. DM: Dry Matter.
Table 2: Stachyose Biosynthesis Pathway in Plants
| Step | Enzyme | Substrates | Product(s) | Key Reaction |
| 1 | Galactinol Synthase (GolS) | myo-inositol + UDP-galactose | galactinol | Synthesis of galactinol, the primary galactosyl donor. |
| 2 | Raffinose Synthase (RafS) | sucrose + galactinol | raffinose + myo-inositol | Transfer of a galactosyl unit from galactinol to sucrose. |
| 3 | Stachyose Synthase (StaS) | raffinose + galactinol | stachyose + myo-inositol | Transfer of a galactosyl unit from galactinol to raffinose. |
| * | Stachyose Synthase (StaS) / Other Galactosyltransferases | stachyose + galactinol / RFOs + galactinol | verbascose, ajugose, etc. / galactosyl cyclitols | Further galactosylation to form higher RFOs or galactosyl cyclitols. Stachyose synthase can also act on galactopinitol. |
Information compiled from nih.govfrontiersin.orgresearchgate.netontosight.aifrontiersin.orgasm.orgfrontiersin.org.
Compound List
Stachyose
Raffinose
Sucrose
Galactose
Glucose
myo-inositol
UDP-galactose
Galactinol
Verbascose
Ajugose
Galactopinitol A
Short-Chain Fatty Acids (SCFAs)
Enzymatic Mechanisms of Stachyose Biosynthesis and Interconversion
Stachyose (B150584) Synthase (STS) Catalytic Activity and Isoforms
Stachyose synthase (STS), also known as galactinol (B1212831):raffinose (B1225341) galactosyltransferase (EC 2.4.1.67), is the key enzyme responsible for the formation of stachyose. It catalyzes the transfer of a galactosyl moiety from galactinol to raffinose, yielding stachyose and myo-inositol portlandpress.comnih.govcabidigitallibrary.orgnih.govnih.govresearchgate.netnih.govcambridge.org. The reaction is reversible, meaning stachyose can be broken down back into raffinose and galactinol portlandpress.comnih.govcambridge.org.
Substrate Specificity and Kinetic Properties of STS
Studies have revealed that STS enzymes exhibit a broad substrate specificity, not only catalyzing the formation of stachyose but also participating in the synthesis of galactosyl cyclitols in some plant species cabidigitallibrary.orgnih.govresearchgate.netcabidigitallibrary.orgresearchgate.netresearchgate.net. For instance, STS purified from lentil seeds can galactosylate D-pinitol to produce galactopinitol A, and can also form ciceritol from galactopinitol A and galactinol cabidigitallibrary.orgresearchgate.net. Furthermore, galactosyl cyclitols like galactopinitol A and galactosylononitol can act as alternative galactosyl donors for stachyose synthesis, substituting for galactinol researchgate.netcabidigitallibrary.orgresearchgate.netresearchgate.net.
Kinetic analyses of STS from various sources, such as adzuki bean and lentil, show varying Michaelis constants (Km) for its substrates. For example, STS from adzuki bean seeds has been characterized with Km values for raffinose and galactinol. One study reported Km values of 3.3 mM for raffinose and 7.7 mM for galactinol for an STS preparation researchgate.net. Another study on adzuki bean STS indicated Km values of 6.3 mM for galactinol and 18.1 mM for ononitol (B600650) in the galactosyl-ononitol synthesis (GOS) activity, and Km values of 38.6 mM for raffinose with galactinol as the donor, and 13.2 mM for raffinose with galactosylononitol as the donor nih.govnih.gov. Myo-inositol has been observed to be a strong competitive inhibitor of STS researchgate.net.
Table 1: Kinetic Properties of Stachyose Synthase (STS) from Different Plant Sources
| Enzyme Source | Substrate 1 | Substrate 2 | Km (mM) | Vmax (nkat/mg) | Reference |
| Adzuki Bean (V. angularis) | Galactinol | Raffinose | 7.7 | Not specified | researchgate.net |
| Adzuki Bean (V. angularis) | Galactinol | Raffinose | 6.3 (GOS) | 21.6 (GOS) | nih.gov |
| Adzuki Bean (V. angularis) | Ononitol | Galactinol | 18.1 (GOS) | Not specified | nih.gov |
| Adzuki Bean (V. angularis) | Galactinol | Raffinose | 38.6 | Not specified | nih.gov |
| Adzuki Bean (V. angularis) | Galactosylononitol | Raffinose | 13.2 | Not specified | nih.gov |
| Lentil | Galactinol | Raffinose | 3.3 | Not specified | researchgate.net |
Note: GOS refers to galactosyl-ononitol synthesis activity.
Genetic Regulation and Expression Profiles of STS Genes in Plants
The expression of STS genes plays a crucial role in determining stachyose levels in plants. In cucumber (Cucumis sativus), stachyose is the primary assimilate translocated in the phloem, and stachyose synthase (CsSTS) is considered a key regulator of carbon partitioning nih.govnih.govresearchgate.net. Studies have identified multiple CsSTS mRNA isoforms (CsSTS1, CsSTS2, CsSTS3) arising from alternative polyadenylation of a single gene, which differ in their 3' untranslated regions (UTRs) nih.gov. These isoforms exhibit varied transcript stabilities across different tissues and developmental stages. CsSTS1 expression is upregulated by raffinose and downregulated by stachyose in cucumber calli, suggesting feedback regulation nih.gov.
In cucumber plants, CsSTS is expressed in both mesophyll and vascular tissues, but its expression and activity are upregulated in the vasculature and downregulated in mesophyll tissues during fruiting nih.govresearchgate.net. A cis-natural antisense noncoding transcript (asCsSTS) has been identified, primarily expressed in mesophyll tissues, which negatively regulates CsSTS expression post-transcriptionally by reducing CsSTS transcript stability researchgate.net. This regulation mechanism is thought to reduce sugar storage in mesophyll and promote assimilate export from the leaf when the plant carries fruit researchgate.net.
In pea seeds, the accumulation of verbascose (B1348371) alongside stachyose in certain lines (RRRbRb) is associated with coordinated upregulation of the later steps of verbascose biosynthesis, including stachyose synthase activity oup.com. Similarly, in Coffea arabica, three isoforms of galactinol synthase (CaGolS1-2-3) were found to be highly expressed in leaves and differentially regulated by abiotic stresses like water deficit, salinity, and heat. CaGolS1 was constitutively expressed and most responsive to stress, while CaGolS2 and CaGolS3 showed more specific stress-induced expression patterns. Despite increased GolS transcription, galactinol levels did not increase, suggesting rapid utilization by other glycosyltransferases for higher RFO synthesis, as indicated by increased raffinose and stachyose levels during stress nih.gov.
Role of STS in Galactosyl Cyclitol Synthesis and Interconversion
Stachyose synthase is not only involved in stachyose synthesis but also plays a central role in the metabolism and interconversion of galactosyl cyclitols in legume seeds cabidigitallibrary.orgcabidigitallibrary.orgresearchgate.netresearchgate.net. In plants like lentil, STS can galactosylate cyclitols such as D-pinitol, forming galactopinitol A cabidigitallibrary.orgresearchgate.net. Furthermore, galactosyl cyclitols themselves can serve as galactosyl donors for stachyose synthesis, substituting for galactinol researchgate.netcabidigitallibrary.orgresearchgate.netresearchgate.net. This highlights the interconnectedness of RFO and galactosyl cyclitol pathways, with STS acting as a crucial link cabidigitallibrary.org. The enzyme's ability to catalyze these diverse reactions underscores its importance in modulating the composition of soluble oligosaccharides in seeds cabidigitallibrary.orgresearchgate.netresearchgate.net.
Precursor Involvement and Raffinose Family Oligosaccharide (RFO) Pathway Dynamics
Galactinol as a Galactosyl Donor in RFO Biosynthesis
The RFO biosynthetic pathway is initiated by galactinol synthase (GolS), which catalyzes the transfer of a galactosyl residue from UDP-D-galactose to myo-inositol, producing galactinol frontiersin.orgfrontiersin.orgportlandpress.comnih.govnih.govapsnet.orgresearchgate.net. Galactinol is the primary and essential galactosyl donor for the synthesis of raffinose (by raffinose synthase, RS) and subsequently stachyose (by STS) frontiersin.orgfrontiersin.orgportlandpress.comnih.govnih.govresearchgate.net. The pathway is described as galactinol-dependent, with galactinol serving as the crucial intermediate for galactose transfer portlandpress.comnih.govnih.gov.
In some plant tissues, particularly in legume seeds, methylated inositols like D-ononitol and D-pinitol can also be galactosylated, yielding galactosyl cyclitols researchgate.netcabidigitallibrary.orgresearchgate.net. These galactosyl cyclitols can then substitute for galactinol, acting as alternative galactosyl donors in the synthesis of stachyose researchgate.netcabidigitallibrary.orgresearchgate.netresearchgate.net. This demonstrates a flexible precursor utilization within the RFO pathway, mediated by enzymes like STS cabidigitallibrary.orgresearchgate.net.
Integration with Sucrose (B13894) Metabolism and Carbon Partitioning in Plants
The RFO pathway, including stachyose synthesis, is closely integrated with the plant's central carbohydrate metabolism, particularly sucrose metabolism and carbon partitioning nih.govmdpi.comnih.govuni-muenchen.de. Sucrose is a fundamental precursor for RFO synthesis, as raffinose is formed from sucrose and galactinol, and stachyose is formed from raffinose and galactinol frontiersin.orgportlandpress.comnih.gov.
In plants that predominantly transport stachyose, such as cucumber, STS is a key regulator of carbon partitioning between source (leaves) and sink (fruits) organs nih.govnih.govresearchgate.net. The balance of assimilate partitioning is critical for optimizing crop yield nih.gov. For instance, in cucumber, the regulation of CsSTS expression between mesophyll and vascular tissues influences assimilate export from leaves, impacting fruit growth nih.govresearchgate.net. Under conditions of carbon sufficiency or reduced sink activity, plants may adjust carbon partitioning to store excess energy, often as starch or RFOs mdpi.comnih.govuni-muenchen.de. Abiotic stresses can also influence RFO accumulation, suggesting a role in stress adaptation, often through the regulation of GolS and subsequent RFO synthesis enzymes nih.gov. The dynamics of sucrose biosynthesis itself can be limiting for carbon partitioning, influencing how carbon is allocated to different metabolic pathways, including RFO synthesis nih.govuni-muenchen.de.
Compound List:
Stachyose
Raffinose
Verbascose
Ajugose
Galactinol
Myo-inositol
Sucrose
UDP-D-galactose
Galactosyl cyclitols
Galactopinitol A
Galactopinitol B
Ciceritol
Galactosylononitol
D-pinitol
D-ononitol
Melibiose
p-nitrophenyl-α-d-galactoside
Glucose
Maltose
Triose-P
3-phosphoglyceric acid
Flavonoid
Citrate
Fumarate
Malate
Anthocyanin
Starch
Phytic acid
IP3 (inositol 1,4,5-trisphosphate)
RNA
mRNA
DNA
LncRNA
asCsSTS
CsSTS
CsGolS1
CsGolS2
CsGolS3
CsGolS4
CsRS
CsSTS1
CsSTS2
CsSTS3
CaGolS1
CaGolS2
CaGolS3
VaSTS1
GGT (galactan:galactan galactosyltransferase)
GolS (Galactinol Synthase)
RS (Raffinose Synthase)
STS (Stachyose Synthase)
VES (Verbascose Synthase)
SUS (Sucrose Synthase)
PGI (Phosphoglucoisomerase)
PGM (Phosphoglucomutase)
ADP–glucose pyrophosphorylase
Starch synthase
BAM3
TOR (target of rapamycin)
SnRK1 (sucrose-non-fermenting1-related kinase1)
UDP-D-galactose 4-epimerase
DICER-like protein
LcFFase1s
UDP-galactose
Myo-[³H]inositol
Biosynthetic Interrelationships with Raffinose and Verbascose
The synthesis of stachyose and other higher RFOs is primarily initiated by the enzyme galactinol synthase (GolS; EC 2.4.1.123), which catalyzes the formation of galactinol from myo-inositol and UDP-galactose cambridge.orgfrontiersin.orgusda.gov. Galactinol then acts as the essential galactosyl donor in a series of sequential glycosyl transfer reactions.
The first step in the RFO pathway involves the synthesis of raffinose, a trisaccharide. Raffinose synthase (RFS; EC 2.4.1.82), also known as galactinol:sucrose galactosyltransferase, transfers a galactosyl moiety from galactinol to sucrose, producing raffinose and myo-inositol cambridge.orgfrontiersin.orgontosight.ai. This reaction is reversible frontiersin.org.
Stachyose, the tetrasaccharide, is subsequently synthesized by stachyose synthase (STS; EC 2.4.1.67), which utilizes galactinol as the galactosyl donor and raffinose as the acceptor cambridge.orgfrontiersin.orgontosight.aicabidigitallibrary.org. This reaction also yields myo-inositol as a co-product and is reversible frontiersin.orgcabidigitallibrary.org.
Verbascose, a pentasaccharide, represents the next step in the RFO chain elongation. Its synthesis typically involves the transfer of a galactosyl unit from galactinol to stachyose frontiersin.orgnih.gov. While the specific enzyme responsible for verbascose synthesis has been a subject of research, evidence suggests that a verbascose synthase enzyme catalyzes this reaction frontiersin.orgontosight.ai. In some plant species, such as pea seeds, stachyose synthase has been characterized as a multifunctional enzyme capable of catalyzing the synthesis of both stachyose and verbascose, either by using stachyose as a galactosyl acceptor with galactinol, or through a galactinol-independent mechanism involving the transfer of a galactose residue between two stachyose molecules cabidigitallibrary.orgnih.govresearchgate.net.
Beyond the galactinol-dependent pathway, a galactinol-independent route involving galactan-galactan galactosyltransferase (GGT) has been identified, particularly in plant leaves, which can catalyze the chain elongation of RFOs by transferring galactosyl units between RFO molecules cambridge.orgoup.com.
Table 1: Key Enzymes in Raffinose Family Oligosaccharide (RFO) Biosynthesis
| Enzyme Name | EC Number | Primary Reaction | Products | Notes |
| Galactinol Synthase (GolS) | 2.4.1.123 | Myo-inositol + UDP-galactose | Galactinol + UDP | Initiates RFO biosynthesis; found in flowering plants cambridge.orgfrontiersin.orgusda.govontosight.ai. |
| Raffinose Synthase (RFS) | 2.4.1.82 | Sucrose + Galactinol | Raffinose + Myo-inositol | Forms raffinose; reversible cambridge.orgfrontiersin.orgontosight.aiasm.org. |
| Stachyose Synthase (STS) | 2.4.1.67 | Raffinose + Galactinol | Stachyose + Myo-inositol | Forms stachyose; reversible cambridge.orgfrontiersin.orgontosight.aicabidigitallibrary.orgasm.org. |
| Verbascose Synthase (or multifunctional STS) | - | Stachyose + Galactinol (or Stachyose + Stachyose) | Verbascose + Myo-inositol (or Raffinose) | Forms verbascose; enzyme identity still under investigation frontiersin.orgnih.govontosight.airesearchgate.net. |
| Galactan:Galactan Galactosyltransferase (GGT) | - | RFO + RFO | Elongated RFO | Galactinol-independent pathway; found in leaves cambridge.orgoup.com. |
Species-Specific Biosynthetic Variations in Plant Systems (e.g., Legumes, Cucurbits)
Significant variations exist in the accumulation and biosynthetic pathways of stachyose and other RFOs among different plant species and even within different genotypes of the same species.
Legumes
Legume seeds are particularly rich in RFOs, with stachyose often being the predominant oligosaccharide. For instance, soybean, cowpea, dry bean, pea, lentil, lupin, and chickpea seeds commonly accumulate substantial amounts of stachyose frontiersin.orgcambridge.org. However, the relative abundance of stachyose compared to other RFOs like raffinose and verbascose can differ considerably. In faba beans, for example, verbascose has been reported to be the predominant α-galactoside, with high levels observed alongside stachyose frontiersin.org. Lupin species exhibit wide variations in RFO concentrations, with some species having stachyose as the major RFO, while others accumulate significant amounts of verbascose frontiersin.org.
Cucurbits
Cucurbit species, including cucumber, melon, and watermelon, are characterized as RFO-translocating plants, meaning stachyose and raffinose are the primary sugars transported in their phloem sap cabidigitallibrary.orgoup.comnih.gov. Stachyose is the main carbohydrate translocated from source leaves to sink organs like fruits, although its concentration in fruits can be lower due to metabolic conversion cabidigitallibrary.org.
The biosynthesis of RFOs in cucurbits occurs in specialized cells known as intermediary cells (ICs) within minor veins, and evidence also suggests synthesis in mesophyll tissues oup.comnih.gov. Multiple isoforms of galactinol synthase (GolS) have been identified in cucurbit genomes, with some isoforms localized to vascular tissues and others to mesophyll cells oup.com. For example, in cucumber, specific GolS isoforms are associated with raffinose biosynthesis in mesophyll cells, while another isoform is localized to vascular tissues, potentially playing a role in both assimilate loading and stress response oup.com.
Environmental factors, such as cold stress, can influence RFO biosynthesis in cucurbits. Stressed cucumber seedlings exhibit accumulation of raffinose, and the expression of GolS isoforms is upregulated by various abiotic stresses oup.com. This suggests that RFOs, including stachyose, play roles in plant defense and adaptation to environmental challenges in cucurbits, similar to their functions observed in legumes.
Compound List:
Ajugose
D-chiro-inositol
D-ononitol
D-pinitol
Galactinol
Galactosyl cyclitols
Galactosyl ononitol
Galactosyl pinitol A
Glucose
Myo-inositol
Raffinose
Stachyose
Sucrose
UDP-galactose
Verbascose
Enzymatic Hydrolysis and Catabolism of Stachyose
Alpha-Galactosidase (α-Gal) Mediated Degradation
Alpha-galactosidase (α-D-galactoside galactohydrolase, EC 3.2.1.22) is the principal enzyme responsible for the degradation of stachyose (B150584). It catalyzes the hydrolysis of the terminal α-1,6-linked galactose residues from stachyose and other related oligosaccharides, such as raffinose (B1225341). mdpi.comnih.gov This action breaks down the larger sugar into smaller, more easily metabolized sugars.
The efficacy of α-galactosidase in hydrolyzing stachyose is defined by its kinetic parameters, which can vary depending on the enzyme's source. The Michaelis-Menten constant (Km), which indicates the substrate concentration at which the enzyme reaches half of its maximum velocity, is a key parameter in characterizing this activity. A lower Km value generally signifies a higher affinity of the enzyme for the substrate.
Studies have reported different Km values for the hydrolysis of stachyose by α-galactosidases from various microorganisms. For instance, α-galactosidase from Glycine max (soybean) has a Km of 4.79 mM for stachyose. nih.gov In another study, the enzyme from Trametes versicolor exhibited a Km of 4.47 mM for the same substrate. jst.go.jp The hydrolysis of stachyose by α-galactosidase is a sequential process. The enzyme first cleaves one terminal galactose unit from stachyose to produce raffinose and galactose. Subsequently, the same enzyme acts on the newly formed raffinose to yield sucrose (B13894) and another molecule of galactose. nih.govresearchgate.net Research indicates that the initial cleavage of the first galactose residue from stachyose is often the rate-limiting step in this cascade. researchgate.net
Product inhibition is also a significant factor in the kinetics of this reaction. The product, galactose, can act as a competitive inhibitor to the enzyme, binding to the active site and thereby reducing the rate of hydrolysis of both stachyose and raffinose. nih.govjst.go.jp For example, the α-galactosidase from Glycine max is competitively inhibited by galactose with an inhibition constant (Ki) of 0.12 mM. nih.gov
| Enzyme Source | Km for Stachyose (mM) | Inhibitor | Type of Inhibition | Ki (mM) |
|---|---|---|---|---|
| Glycine max | 4.79 nih.gov | Galactose | Competitive | 0.12 nih.gov |
| Trametes versicolor | 4.47 jst.go.jp | Galactose | Noncompetitive | 2.88 jst.go.jp |
The ability of α-galactosidase to degrade stachyose is harnessed in various industrial bioprocessing and fermentation applications. A primary application is in the food industry, particularly in the processing of soy products like soymilk. nih.govscielo.br Soybeans contain significant amounts of stachyose and raffinose, which are indigestible by humans and can cause gastrointestinal discomfort. nih.gov The treatment of soymilk with α-galactosidase effectively hydrolyzes these oligosaccharides, improving the nutritional quality and digestibility of the product. nih.govscielo.br Studies have shown that enzymatic treatment can completely remove raffinose and stachyose from soymilk within a few hours. scielo.brnih.gov
Another significant application is in the beet sugar industry. mdpi.com Raffinose and stachyose present in sugar beets can interfere with the crystallization of sucrose, thereby reducing the yield. The application of α-galactosidase helps to break down these oligosaccharides, leading to improved sucrose recovery. mdpi.com Furthermore, the enzymatic degradation of stachyose in animal feed, especially those derived from legumes, can enhance its nutritional value by converting indigestible oligosaccharides into metabolizable sugars. nih.gov
Beta-Fructofuranosidase (β-FFase) Activity in Stachyose Hydrolysis
While α-galactosidase targets the galactose residues of stachyose, another enzyme, β-fructofuranosidase (EC 3.2.1.26), also known as invertase, can hydrolyze stachyose. nih.gov This enzyme specifically cleaves the terminal β-D-fructofuranosyl residue from the sucrose moiety within the stachyose molecule. nih.govgoogle.com The hydrolysis of stachyose by β-fructofuranosidase yields fructose (B13574) and mannotriose. researchgate.net This activity provides an alternative pathway for stachyose degradation, particularly relevant in organisms and industrial processes where this enzyme is present. nih.gov For example, a novel β-D-fructofuranosidase from Leptothrix cholodnii was shown to completely hydrolyze a 2% stachyose solution within 24 hours. nih.gov Similarly, a recombinant β-D-fructofuranosidase from a Bifidobacteriaceae bacterium could also effectively hydrolyze stachyose. researchgate.net This enzymatic action is beneficial in food processing as it can reduce the content of flatulence-inducing oligosaccharides in legume-based products. nih.gov
Factors Influencing Enzymatic Hydrolysis Efficiency
The efficiency of stachyose hydrolysis by enzymes is significantly influenced by several environmental factors, including pH, temperature, and substrate concentration. jpmph.org Optimizing these conditions is crucial for maximizing enzyme activity in industrial applications.
pH: Enzymes exhibit maximum activity within a specific pH range, and their activity decreases in more acidic or alkaline environments. youtube.com For the hydrolysis of stachyose and raffinose in soymilk by α-galactosidase from Gibberella fujikuroi, the optimal pH was found to be between 5.5 and 6.0. nih.gov An α-galactosidase from Aspergillus oryzae showed an optimal pH range of 5.2 to 6.2 for the same reaction. scielo.br Similarly, studies on soy molasses hydrolysis found that galactose release was fastest at a pH of 4.8. nih.gov
Temperature: Temperature affects the rate of enzymatic reactions, with activity generally increasing with temperature up to an optimum point. youtube.com Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity. youtube.com The optimal temperature for stachyose hydrolysis by α-galactosidase from Gibberella fujikuroi was 55°C. nih.gov For an enzyme from Aspergillus niger, the fastest hydrolysis occurred at 60°C. nih.gov A β-D-fructofuranosidase from Leptothrix cholodnii exhibited optimal activity at 50°C for hydrolyzing stachyose. nih.gov
Substrate Concentration: The rate of an enzymatic reaction increases with the substrate concentration until the enzyme becomes saturated with the substrate. jpmph.org At this point, the reaction rate reaches its maximum velocity (Vmax). rdd.edu.iq However, at very high concentrations, some enzymes can experience substrate inhibition. For the hydrolysis of stachyose by α-galactosidase from Trichoderma reesei, no substrate inhibition was observed, unlike with other substrates like melibiose. researchgate.net
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) |
|---|---|---|---|
| α-Galactosidase | Gibberella fujikuroi | 5.5 - 6.0 nih.gov | 55 nih.gov |
| α-Galactosidase | Aspergillus oryzae | 5.2 - 6.2 scielo.br | 55 scielo.br |
| α-Galactosidase | Aspergillus niger | 4.8 nih.gov | 60 nih.gov |
| β-D-Fructofuranosidase | Leptothrix cholodnii | 6.5 nih.gov | 50 nih.gov |
Enzymatic Synthesis of Novel Oligosaccharides from Stachyose
Enzymes, particularly glycosidases and glycosyltransferases, can be used not only for hydrolysis but also for the synthesis of novel oligosaccharides through a process called transglycosylation. ihmc.usresearchgate.net In this reaction, the enzyme transfers a glycosyl moiety from a donor substrate to an acceptor molecule, which can be another sugar. researchgate.net
While stachyose itself is typically the substrate for degradation, the enzymes that act upon it can be employed in synthetic reactions using different substrates. For example, β-fructofuranosidases can catalyze transfructosylation reactions. Mycelia of Aspergillus oryzae contain a β-fructofuranosidase that has been used to synthesize novel oligosaccharides, such as N-acetyl-1-kestosamine and N-acetylnystosamine, from N-acetylsucrosamine. nih.gov This demonstrates the potential of these enzymes to create new, functional oligosaccharides.
Similarly, β-galactosidases can be used in transgalactosylation reactions to synthesize galactooligosaccharides (GOS). nih.govfigshare.com For instance, β-galactosidases from Bacillus circulans and Aspergillus oryzae have been used to synthesize novel trehalose-based oligosaccharides by transferring galactose units from lactose (B1674315) to trehalose. nih.govfigshare.com These enzymatic approaches offer a highly specific and controlled method for producing complex carbohydrates that may have applications as prebiotics or in other functional foods. researchgate.net The principles of these enzymatic syntheses could theoretically be applied using stachyose or its derivatives as either donors or acceptors to create new, complex carbohydrate structures.
Physiological Roles of Stachyose in Plant Systems
Intra-plant Translocation Pathways of Stachyose (B150584)
Stachyose serves as a major long-distance transport carbohydrate in the phloem sap of numerous plant species, particularly in cucurbits and certain members of the Scrophulariaceae family pnas.orgnih.govfrontiersin.orgsci-hub.secsbsju.edu. Its transport is facilitated by specific phloem loading mechanisms.
The "polymer trap model" is a well-established mechanism explaining how stachyose and other RFOs are loaded into the phloem symplastically pnas.orgrseco.orgwikipedia.orgresearchgate.netfrontiersin.orgnih.govaps.org. This process begins with sucrose (B13894), the primary product of photosynthesis, diffusing from mesophyll cells into specialized companion cells known as intermediary cells (ICs) located in the minor veins of leaves pnas.orgrseco.orgwikipedia.orgresearchgate.netfrontiersin.orgnih.govaps.org. Within these ICs, sucrose is enzymatically converted into larger oligosaccharides, namely raffinose (B1225341) and stachyose, by the action of raffinose synthase and stachyose synthase, respectively pnas.orgrseco.orgnih.govwikipedia.orgresearchgate.netfrontiersin.orgnih.govaps.org.
This conversion serves a dual purpose: it maintains a concentration gradient that facilitates the continued diffusion of sucrose from the mesophyll into the ICs, and crucially, it prevents the back-diffusion of the larger RFOs into the mesophyll. This "trapping" effect is due to the size-exclusion limits of the plasmodesmata that connect the ICs to the mesophyll cells, which are too small to allow the passage of raffinose and stachyose pnas.orgrseco.orgwikipedia.orgresearchgate.netfrontiersin.orgnih.govaps.org. The RFOs can then move through plasmodesmata with larger diameters into the sieve elements (SEs) for translocation throughout the plant pnas.orgrseco.orgwikipedia.orgresearchgate.netfrontiersin.orgnih.govaps.org. This mechanism allows for the accumulation of high solute concentrations in the phloem sap, enabling efficient mass flow of photosynthates to sink tissues rseco.orgwikipedia.orgresearchgate.netfrontiersin.orgaps.org. The synthesis of these larger polymers is considered an active process that ensures unidirectional movement of sugars out of the leaf rseco.orgwikipedia.orgaps.org. Plants that utilize this mechanism typically possess abundant plasmodesmata connecting bundle sheath cells and intermediary cells pnas.orgwikipedia.orgfrontiersin.orgnih.gov. The stachyose synthase gene (CsSTS) in cucumber, for instance, plays a critical role in this process, with its expression localized to companion cells involved in phloem loading and carbohydrate transport nih.govsci-hub.se.
Compound List
Stachyose: A tetrasaccharide (galactinol-galactose-sucrose) found in plants, often involved in stress tolerance and phloem transport.
Raffinose: A trisaccharide (galactose-glucose-fructose), precursor to stachyose in RFO synthesis.
Galactinol (B1212831): A galactosyl cyclitol, precursor for RFO synthesis.
Sucrose: The primary sugar translocated in the phloem of many plants.
Glucose: A monosaccharide, a basic unit of many carbohydrates.
Fructose (B13574): A monosaccharide, a basic unit of many carbohydrates.
Hydroxyl radical (•OH): A highly reactive ROS that can cause oxidative damage.
Stachyose As a Modulator of Microbial Ecologies and Metabolic Output Non Human Systems
Substrate Utilization by Gut Microbiota in In Vitro Fermentation Models
Stachyose (B150584) is recognized as a fermentable carbohydrate that serves as a substrate for a variety of gut bacteria. In vitro fermentation models, utilizing fecal inocula from different species or defined microbial communities, have demonstrated that stachyose is readily metabolized by the gut microbiota researchgate.netillinois.edumdpi.commdpi.comfrontiersin.org. The fermentation process involves the breakdown of stachyose into simpler molecules, primarily leading to the production of short-chain fatty acids (SCFAs) and gases researchgate.netillinois.edumdpi.comnih.govresearchgate.netresearchgate.netnih.govmdpi.comcambridge.organimbiosci.org. Studies indicate that stachyose fermentation can lead to a high rate and early attainment of maximal SCFA production compared to some other oligosaccharides illinois.edu. Furthermore, gas production, including hydrogen (H₂) and carbon dioxide (CO₂), is a common outcome of stachyose fermentation researchgate.netillinois.eduresearchgate.netnih.govcambridge.org. Specific bacterial genera, such as Bifidobacterium and Faecalibacterium, are known to effectively utilize stachyose as a growth substrate nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netfrontiersin.orgmdpi.comoup.com. Additionally, Bacteroides species have also demonstrated capabilities in metabolizing raffinose (B1225341) family oligosaccharides, including stachyose cambridge.orgasm.org.
Alterations in Microbial Community Composition
Stachyose supplementation has been consistently shown to significantly alter the composition of the gut microbiota. Research indicates that stachyose acts as a prebiotic, selectively promoting the growth of beneficial bacteria while potentially inhibiting less desirable ones nih.govresearchgate.netresearchgate.netanimbiosci.orgresearchgate.netresearchgate.netfrontiersin.orgnih.govdntb.gov.uafrontiersin.orgnih.govzgggws.com. Notably, studies report an increase in the relative abundance of key beneficial genera such as Bifidobacterium and Faecalibacterium following stachyose exposure in in vitro fermentation models and animal studies nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netfrontiersin.orgnih.govdntb.gov.uafrontiersin.orgnih.gov. Conversely, the abundance of potentially harmful bacteria, including Escherichia-Shigella, Parabacteroides, Eggerthella, and Flavonifractor, tends to decrease nih.govresearchgate.netfrontiersin.orgnih.govdntb.gov.ua. Other beneficial bacteria, such as Lactobacillus, Prevotella, and Sutterella, have also shown increased prevalence researchgate.netresearchgate.netresearchgate.netfrontiersin.org. However, the precise impact on certain groups like Bacteroides can vary, with some studies indicating a decrease researchgate.net. Metabolic competition for stachyose utilization among different microbes has also been suggested as a factor influencing the abundance of specific bacteria like Bifidobacterium oup.com.
Modulation of Microbial Metabolite Production
The fermentation of stachyose by gut microbiota leads to the production of a diverse range of metabolites, significantly influencing the gut environment.
Short-Chain Fatty Acids (SCFAs)
Stachyose fermentation is a significant contributor to SCFA production. Studies consistently report an increase in total SCFA levels illinois.edunih.govresearchgate.netresearchgate.netmdpi.comanimbiosci.org.
Table 1: SCFA Production in In Vitro Fermentation Models with Stachyose
| SCFA | Observed Change (with Stachyose) | References |
| Acetate (B1210297) | Increased | illinois.edumdpi.comnih.govresearchgate.netresearchgate.netmdpi.comanimbiosci.orgdntb.gov.ua |
| Propionate | Increased/Decreased | illinois.edumdpi.comnih.govresearchgate.netresearchgate.netanimbiosci.orgdntb.gov.ua |
| Butyrate | Increased | illinois.edumdpi.comresearchgate.netmdpi.comanimbiosci.org |
| Isobutyric acid | Decreased | researchgate.net |
| Pentanoic acid | Decreased | researchgate.net |
| Isovaleric acid | Decreased | researchgate.net |
Gases and Other Metabolites
Beyond SCFAs, stachyose fermentation also impacts gas production and other metabolic byproducts. Increased production of gases such as hydrogen (H₂) and carbon dioxide (CO₂) is commonly observed researchgate.netillinois.eduresearchgate.netnih.govcambridge.org. Conversely, the generation of gases like hydrogen sulfide (B99878) (H₂S) and ammonia (B1221849) (NH₃) can be reduced nih.govfrontiersin.orgdntb.gov.ua. Stachyose has also been found to upregulate the production of taurocholic acid and regulate the metabolism of taurine (B1682933), hydroxytaurine, pantothenate, and coenzyme A (CoA) biosynthesis researchgate.netnih.govmdpi.com.
Impact on Host Metabolic Pathways via Microbial Intermediates (in animal models)
In animal models, stachyose has demonstrated effects that extend beyond direct microbial modulation to influencing host metabolic pathways through the intermediates produced by fermentation. Stachyose has been associated with changes in intestinal microbiome composition, reduced intestinal inflammation, and enhanced mucosal barrier function in animal studies researchgate.netresearchgate.net. The SCFAs produced from stachyose fermentation, such as acetate and butyrate, are known to be utilized by host cells and can influence host energy metabolism nih.govfrontiersin.org. For instance, stachyose has shown potential in improving glucose metabolism and offering protection against diabetes in animal models, partly by altering the gut microbiota and SCFA profiles researchgate.netfrontiersin.org. Furthermore, stachyose has been linked to the regulation of specific host metabolic pathways, including taurine and hydroxytaurine metabolism, and pantothenate and CoA biosynthesis, suggesting a broader impact on host physiology mediated by microbial activity researchgate.netnih.gov.
Development and Application of In Vitro and Animal Model Systems for Stachyose-Microbiome Research
The study of stachyose's effects on the gut microbiome relies heavily on well-established in vitro and animal model systems. In vitro fermentation models, using fecal inocula from various species (humans, pigs, broilers, dogs), are instrumental in assessing stachyose's fermentability, its impact on SCFA and gas production, and its influence on microbial community structure, often analyzed via 16S rRNA gene sequencing or metagenomics researchgate.netillinois.edumdpi.comfrontiersin.orgnih.govresearchgate.netresearchgate.netmdpi.comcambridge.organimbiosci.orgzgggws.comanimbiosci.orgresearchgate.net. These models provide a controlled environment to dissect the direct effects of stachyose on microbial consortia.
Animal models, including germ-free mice, rodent models of specific conditions (e.g., diabetes), and broiler chickens, are crucial for investigating the long-term consequences of stachyose intake on the gut microbiota and host metabolism animbiosci.orgresearchgate.netresearchgate.netfrontiersin.orgnih.govanimbiosci.orgtaconic.com. These studies often integrate microbiome analysis with metabolomics (e.g., UHPLC-MS/MS) to identify changes in metabolites and their correlation with host health outcomes researchgate.netoup.comnih.govmdpi.com. Tools like PICRUSt2 are also employed to predict the functional potential of the altered microbiota and its association with metabolic pathways nih.gov. The development and application of these diverse model systems are essential for elucidating the complex mechanisms by which stachyose modulates the gut microbiome and contributes to host well-being.
Advanced Methodologies for Stachyose Research and Quantification
Chromatographic Separation Techniques
Chromatographic techniques are foundational for separating stachyose (B150584) from other components within a sample matrix, enabling subsequent detection and quantification.
HPLC coupled with Evaporative Light Scattering Detection (HPLC-ELSD) is a widely adopted method for the analysis of non-volatile and thermally labile compounds like stachyose. ELSD is a universal detector that responds to analytes based on their mass, making it suitable for carbohydrates that lack chromophores.
Methodological Aspects: Various HPLC-ELSD configurations have been optimized for stachyose analysis. Common stationary phases include HILIC (Hydrophilic Interaction Liquid Chromatography) columns, such as Waters XBridge Amide or Prevail Carbohydrate ES columns, which provide excellent separation of polar compounds like sugars researchgate.netacademicjournals.orgnih.govnih.govmdpi.com. Mobile phases typically consist of mixtures of acetonitrile (B52724) and water, often with modifiers like ammonium (B1175870) acetate (B1210297) or formate (B1220265) to improve peak shape and separation researchgate.netacademicjournals.orgd-nb.inforesearchgate.net. Column temperatures are generally maintained between 25°C and 40°C, while ELSD parameters, such as drift tube temperature (commonly around 40°C) and nitrogen gas flow rate, are critical for optimal detection researchgate.netacademicjournals.orgresearchgate.netmdpi.com.
Performance and Research Findings: HPLC-ELSD methods for stachyose typically demonstrate good linearity, with correlation coefficients (R²) often exceeding 0.99 researchgate.netacademicjournals.orgnih.govmdpi.comnih.gov. Limits of detection (LOD) and quantification (LOQ) are generally in the low microgram or nanogram range, signifying high sensitivity researchgate.netacademicjournals.orgmdpi.com. Precision, measured by relative standard deviation (RSD), is typically low, often below 5% for intraday and interday measurements researchgate.netacademicjournals.orgnih.gov. Recovery rates are frequently reported to be high, ranging from 86% to over 106%, indicating good accuracy and minimal matrix interference researchgate.netacademicjournals.orgnih.gov. This technique has been successfully applied to quantify stachyose in diverse matrices, including plant extracts, food products, and biological samples researchgate.netacademicjournals.orgnih.govnih.govmdpi.commdpi.com.
Table 1: Typical HPLC-ELSD Parameters for Stachyose Analysis
While HPLC-ELSD is prevalent, GC-MS is another powerful technique for analyzing volatile metabolites. However, stachyose, being a non-volatile carbohydrate, typically requires derivatization to increase its volatility and thermal stability before GC-MS analysis. GC-MS is particularly valuable in comprehensive metabolite profiling studies, allowing for the identification and quantification of a wide array of compounds, including sugars, within complex biological samples tandfonline.comresearchgate.net. Its application in stachyose research often involves identifying stachyose as part of broader metabolic pathways or changes occurring during fermentation processes researchgate.net.
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), offers unparalleled sensitivity and specificity for the targeted quantification of analytes like stachyose.
LC-MS/MS, particularly using Multiple Reaction Monitoring (MRM), is a gold standard for precise quantification in complex matrices. This technique involves selecting a specific precursor ion (parent ion) of the analyte and monitoring its fragmentation into characteristic product ions.
Methodological Aspects: LC-MS/MS methods for stachyose commonly employ reversed-phase C18 columns or specialized amide columns for carbohydrate separation nih.govucdavis.eduescholarship.orgfrontiersin.orgmdpi.comresearchgate.net. Mobile phases often comprise acetonitrile and water mixtures, sometimes with buffers like ammonium acetate or ammonium hydroxide, and are typically run in gradient elution mode nih.govucdavis.eduescholarship.orgfrontiersin.orgmdpi.comresearchgate.net. Electrospray Ionization (ESI) is the preferred ionization source, operating in either negative ([M-H]⁻) or positive ([M+H]⁺ or [M+Na]⁺) ion modes depending on the specific method and analyte ucdavis.eduescholarship.orgfrontiersin.orgmdpi.comresearchgate.netresolian.comunc.edu. For stachyose, specific MRM transitions, such as [M-H]⁻ 665.4 → 383.1, have been established for sensitive and selective detection ucdavis.eduescholarship.orgsepscience.com.
Performance and Research Findings: LC-MS/MS methods for stachyose exhibit high sensitivity, with Lower Limits of Quantification (LLOQ) often reported in the nanogram per milliliter (ng/mL) range ucdavis.eduescholarship.orgsepscience.com. Linearity is typically excellent, covering several orders of magnitude ucdavis.eduescholarship.orgsepscience.com. Precision and accuracy are also high, with RSD values usually within 10-15% and accuracy within ±20% of nominal values, as per bioanalytical validation guidelines ucdavis.eduescholarship.orgsepscience.comunivr.itphenomenex.comresearchgate.net. This technique has been successfully applied for pharmacokinetic studies in rat plasma ucdavis.eduescholarship.orgsepscience.com and for oligosaccharide analysis in various biological samples researchgate.net.
Table 2: Typical LC-MS/MS Parameters for Stachyose Quantification
| Parameter | Typical Value / Range | Reference(s) |
| Column | Asahipak NH2P-50 4E, Waters XBridge Amide, C18, Zorbax Eclipse HC-C18 | nih.govucdavis.eduescholarship.orgfrontiersin.orgmdpi.comresearchgate.netsepscience.com |
| Mobile Phase | Acetonitrile/Water mixtures, Ammonium Acetate/Formate buffers | nih.govucdavis.eduescholarship.orgfrontiersin.orgmdpi.comresearchgate.net |
| Ionization Mode | Negative ([M-H]⁻) or Positive ([M+H]⁺, [M+Na]⁺) | ucdavis.eduescholarship.orgfrontiersin.orgmdpi.comresearchgate.netresolian.comunc.edusepscience.com |
| Precursor Ion (m/z) | 665.4 ([M-H]⁻) | ucdavis.eduescholarship.orgsepscience.com |
| Product Ion (m/z) | 383.1 ([M-H]⁻) | ucdavis.eduescholarship.orgsepscience.com |
| LLOQ | 100 ng/mL | ucdavis.eduescholarship.orgsepscience.com |
| Linearity Range | 100–30000 ng/mL | ucdavis.eduescholarship.orgsepscience.com |
| Precision (%RSD) | < 8.7% | ucdavis.eduescholarship.orgsepscience.com |
| Accuracy (%) | 97.2–108.4% | ucdavis.eduescholarship.orgsepscience.com |
LC-MS/MS methods are extensively used for stachyose analysis in diverse biological matrices. In plant extracts, this technique allows for the comprehensive profiling of carbohydrates, including stachyose, to understand plant metabolism and quality researchgate.netnih.govmdpi.comtandfonline.comscience.gov. In studies involving animal models, stachyose has been quantified in plasma samples to investigate its pharmacokinetics and metabolic fate ucdavis.eduescholarship.orgsepscience.com. While direct quantification in fecal samples is less commonly detailed in the provided snippets, the role of stachyose in gut microbiota modulation suggests its relevance in fecal metabolomic studies researchgate.netresearchgate.net. The ability of LC-MS/MS to handle complex matrices, coupled with robust sample preparation techniques like protein precipitation, is crucial for accurate results ucdavis.eduescholarship.orgsepscience.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolomics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of stachyose and for identifying it within complex metabolic profiles.
Methodological Aspects: NMR techniques, including ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC), provide detailed information about the connectivity and spatial arrangement of atoms within the stachyose molecule mdpi.comnih.govresearchgate.nettandfonline.commdpi.com. ¹H NMR spectra reveal characteristic proton signals, with anomeric protons often appearing in specific chemical shift ranges (e.g., around 5.00 ppm). ¹³C NMR provides information on the carbon backbone, with chemical shifts being sensitive to the glycosidic linkages and substitution patterns nih.govresearchgate.net. The general range for carbohydrate carbon signals is typically between 60 and 110 ppm researchgate.net. 2D NMR experiments are crucial for unambiguously assigning signals and confirming the complete structure, including linkage points and stereochemistry nih.govmdpi.com.
Performance and Research Findings: NMR has been instrumental in confirming the structure of stachyose and its derivatives researchgate.netmdpi.com. In metabolomics, NMR allows for the simultaneous detection and identification of multiple metabolites, including stachyose, in biological samples such as plant seeds or fermented products mdpi.comresearchgate.netmdpi.comresolian.com. The sensitivity and resolution of modern NMR techniques enable the characterization of stachyose even in complex mixtures, contributing to a deeper understanding of metabolic pathways and variations mdpi.commdpi.comresolian.com.
Table 3: Key NMR Spectroscopy Applications for Stachyose
| Spectroscopy Type | Experiment(s) | Information Gained | Application | Reference(s) |
| ¹H NMR | 1D spectra | Characteristic proton signals, including anomeric protons | Identification, initial structural assessment | mdpi.comresearchgate.netmdpi.com |
| ¹³C NMR | 1D spectra | Carbon chemical shifts, sensitive to glycosidic linkages and substitution | Structural elucidation, identification | mdpi.comnih.govresearchgate.net |
| 2D NMR | COSY, HSQC, HMBC, NOESY | Connectivity, sequential assignments, linkage positions, stereochemistry | Complete structural elucidation, metabolomics | mdpi.comnih.govresearchgate.nettandfonline.commdpi.com |
Compound List
Stachyose
Glucose
Melibiose
Nystose
Ciceritol
Manninotriose
5-HMF (5-Hydroxymethylfurfural)
Myo-inositol
Trehalose
1-Kestose
3′-Sialyllactose
6′-Sialyl-2′-fucosyllactose
Emerging Avenues in Stachyose Research
Systems Biology Approaches in Plant Oligosaccharide Metabolism
Systems biology is providing new perspectives on the complex network of reactions governing oligosaccharide metabolism in plants, including the biosynthesis of stachyose (B150584). A notable advancement in this area is the use of in vitro metabolic engineering to reconstruct and optimize the stachyose synthesis pathway. nih.gov This approach allows for the systematic study of the enzymatic cascade and the identification of potential bottlenecks.
One such in vitro multienzyme system has been developed for the production of raffinose (B1225341) and stachyose from sucrose (B13894). nih.gov This system utilizes five key enzymes: sucrose synthase (SUS), UDP-glucose 4-epimerase (GalE), galactinol (B1212831) synthase (GS), raffinose synthase (RS), and stachyose synthase (STS). nih.gov By employing a stepwise cascade reaction process, researchers have been able to address challenges such as the instability of certain enzymes and mismatches in their optimal reaction conditions. nih.gov This strategy has successfully yielded high concentrations of galactinol, raffinose, and stachyose, demonstrating the potential of this biocatalytic platform for producing valuable oligosaccharides that are otherwise difficult to extract from plants in large quantities. nih.gov
Enzymes in the In Vitro Synthesis of Stachyose
| Enzyme | Abbreviation | Function in the Pathway |
|---|---|---|
| Sucrose Synthase | SUS | Cleavage of sucrose and synthesis of UDP-glucose |
| UDP-glucose 4-epimerase | GalE | Conversion of UDP-glucose to UDP-galactose |
| Galactinol Synthase | GS | Synthesis of galactinol from UDP-galactose and myo-inositol |
| Raffinose Synthase | RS | Synthesis of raffinose from galactinol and sucrose |
| Stachyose Synthase | STS | Synthesis of stachyose from galactinol and raffinose |
Furthermore, transcriptomic and proteomic analyses are being employed to unravel the regulatory networks that control stachyose accumulation in different plant tissues and under various environmental conditions. For instance, studies on soybean have identified the stachyose synthase (STS) gene responsible for the final step in stachyose biosynthesis. nih.gov A mutation in this gene, specifically a 33-bp deletion, was found to significantly reduce stachyose content by up to 90% and lead to an accumulation of its precursor, raffinose. nih.gov This discovery not only confirms the function of the STS gene but also provides a valuable genetic marker for breeding soybean varieties with improved nutritional profiles. nih.gov
Interplay between Stachyose and Plant Signaling Pathways
Emerging research indicates that stachyose is not merely a storage or transport sugar but also plays a role in plant signaling pathways, particularly in response to stress. One of the most significant findings in this area is the discovery that stachyose can act as a signaling molecule to induce apoptotic-like programmed cell death (PCD) in certain plant species. nih.govresearchgate.net
Studies have shown that in the desiccation-sensitive plant Nicotiana benthamiana, the application of stachyose triggers the hallmarks of apoptotic-like cell death. nih.gov Conversely, the desiccation-tolerant resurrection plant Tripogon loliiformis, which naturally accumulates stachyose during drying, appears to have mechanisms to suppress this stachyose-mediated cell death. nih.govresearchgate.net This suggests a complex interplay where stachyose can function either as a protective osmolyte or as a death-inducing signal, depending on the plant's resilience and metabolic context. nih.gov A deeper understanding of how resilient plants regulate sugar metabolism and PCD pathways could pave the way for developing crops with enhanced stress tolerance. nih.gov
The accumulation of raffinose family oligosaccharides (RFOs), including stachyose, is a common response to various abiotic stresses such as drought, salinity, and cold. nih.govtandfonline.com While their role as osmoprotectants is well-established, their function as signaling molecules is a growing area of investigation. It is hypothesized that changes in the cellular concentration of stachyose and other RFOs could be perceived by the plant, triggering downstream signaling cascades that lead to the activation of stress-responsive genes. nih.gov There is also evidence suggesting a potential crosstalk between stachyose metabolism and plant hormone signaling pathways, although the precise molecular mechanisms of this interaction remain to be fully elucidated.
Further Elucidation of Stachyose Transport Proteins and Regulatory Networks
The transport of stachyose within the plant is a critical process, particularly in species that use it as a primary photoassimilate for long-distance carbon transport. While the general mechanisms of phloem loading and unloading of sugars are understood, the specific proteins responsible for stachyose transport across cellular membranes are not yet fully characterized. Research in this area is focused on identifying and characterizing stachyose transporters and understanding the regulatory networks that control their expression and activity.
Genome-wide association studies (GWAS) in crops like soybean and chickpea are proving to be powerful tools for identifying genetic loci and candidate genes associated with stachyose content. nih.govfrontiersin.orgmdpi.com These studies have pinpointed several single nucleotide polymorphisms (SNPs) and quantitative trait loci (QTLs) linked to variations in seed stachyose levels. nih.govmdpi.com For example, a significant QTL for stachyose content has been consistently mapped to chromosome 10 in soybean. mdpi.com Within these genetic regions, researchers have identified candidate genes that are highly associated with carbohydrate metabolic pathways, including those involved in sugar transport. nih.govmdpi.comoup.com
Candidate Genes Associated with Stachyose Content in Soybean
| Gene ID | Chromosome | Putative Function |
|---|---|---|
| Glyma.10g154400 | 10 | Involved in carbohydrate metabolic process |
| Glyma.11g136200 | 11 | Sugar/inositol transporter activity |
The expression of these candidate genes appears to be regulated in a tissue-specific manner and can be influenced by developmental stage and environmental cues. nih.gov Further functional characterization of these putative transporter proteins, for instance, through heterologous expression in systems like yeast or Xenopus oocytes, is a key next step. oup.comresearchgate.net Elucidating the substrate specificity, kinetics, and regulation of these transporters will provide a more complete picture of how stachyose is partitioned and allocated throughout the plant. This knowledge is not only fundamental to plant physiology but also has practical implications for genetically engineering crops with altered carbohydrate profiles. nih.gov
Novel Microbial Interactions and Biotransformation Pathways of Stachyose
Stachyose that is not digested in the upper gastrointestinal tract of monogastric animals becomes a substrate for microbial fermentation in the colon. sci-hub.se This has led to significant research into the interactions between stachyose and gut microbiota, as well as the microbial pathways for its biotransformation. As a prebiotic, stachyose has been shown to selectively promote the growth of beneficial bacteria, such as Bifidobacterium and Lactobacillus, while inhibiting the proliferation of potentially pathogenic bacteria. nih.govresearchgate.netresearchgate.net
In vitro fermentation studies using human fecal samples have demonstrated that stachyose supplementation can significantly alter the composition of the gut microbiota. nih.govresearchgate.net These changes are accompanied by shifts in the production of microbial metabolites, particularly short-chain fatty acids (SCFAs) like acetate (B1210297), propionate, and butyrate. nih.govresearchgate.net Increased production of these SCFAs can have numerous health benefits, including providing an energy source for colonocytes and modulating immune function. nih.gov
Impact of Stachyose on Gut Microbiota and Metabolites (In Vitro Fermentation)
| Microbial Genus | Effect of Stachyose | Metabolite | Effect of Stachyose |
|---|---|---|---|
| Bifidobacterium | Increase | Acetate | Increase |
| Faecalibacterium | Increase | Propionate | Decrease |
| Escherichia-Shigella | Decrease | Butyrate | Increase |
| Bacteroides | Decrease | H2S, H2, NH3 | Decrease |
Beyond the gut, microorganisms are being explored for their ability to biotransform stachyose into other valuable compounds. Various fungi, including species of Rhizopus and Mortierella, possess enzymes capable of degrading stachyose. nih.govresearchgate.net For example, a novel β-D-fructofuranosidase from Leptothrix cholodnii has been shown to completely hydrolyze stachyose into fructose (B13574) and melibiose. mdpi.com This enzymatic biotransformation is of interest for reducing the content of flatulence-inducing oligosaccharides in legume-based food products. mdpi.com The degradation of stachyose by various microbial enzymes opens up possibilities for producing prebiotics, functional food ingredients, and other bio-based products. tandfonline.com
Methodological Innovations in Stachyose Detection and Characterization
Accurate and efficient methods for the detection and characterization of stachyose are essential for advancing research in all the aforementioned areas. Chromatography-based techniques remain the gold standard for the quantification of stachyose in various matrices. High-performance liquid chromatography (HPLC) coupled with a refractive index detector (HPLC-RID) or an evaporative light scattering detector (HPLC-ELSD) are commonly used methods. maxwellsci.comacademicjournals.org These methods offer good linearity, sensitivity, and reproducibility for the simultaneous quantification of stachyose and other related sugars like raffinose and galactose. maxwellsci.com
Performance of HPLC-RID Method for Stachyose Analysis
| Parameter | Value |
|---|---|
| Linearity (R²) | >0.9989 |
| Limit of Detection (LOD) | 0.137 µg/mL |
| Limit of Quantification (LOQ) | 0.452 µg/mL |
| Recovery | 97.71-102.61% |
Advances in chromatographic techniques, such as the development of new column chemistries and hyphenated systems like liquid chromatography-mass spectrometry (LC-MS), are further enhancing the sensitivity and specificity of stachyose analysis. e3s-conferences.orgnih.gov Mass spectrometry provides detailed structural information, which is invaluable for confirming the identity of stachyose and for characterizing novel oligosaccharides formed during its biotransformation.
Looking forward, there is growing interest in the development of biosensors for the rapid and cost-effective detection of specific oligosaccharides. nih.govnih.govresearchgate.net While much of the current development in this area has focused on other sugars, the principles could be adapted for stachyose. nih.govnih.gov Such biosensors could involve the immobilization of stachyose-binding proteins or enzymes onto an electrode surface, allowing for real-time monitoring of stachyose concentrations in various applications, from food quality control to clinical diagnostics. nih.govfrontiersin.org
Q & A
Q. What structural characteristics of stachyose hydrate contribute to its resistance to mammalian digestion and prebiotic activity?
Stachyose hydrate is a tetrasaccharide (α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-α-D-glucopyranosyl-(1↔2)-β-D-fructofuranoside) with glycosidic bonds resistant to hydrolysis by mammalian enzymes. This structural stability allows it to reach the colon intact, where gut microbiota metabolize it via α-galactosidase activity, producing short-chain fatty acids (SCFAs) like acetate and butyrate . Researchers can validate its resistance using in vitro simulated gastric/intestinal fluid assays coupled with HPLC analysis .
Q. What standardized methods are used to quantify stachyose hydrate in plant or biological samples?
High-performance liquid chromatography (HPLC) with refractive index (RI) or evaporative light scattering (ELS) detectors is widely employed. For example, a NH₂-based column with an acetonitrile/water mobile phase (75:25 v/v) resolves stachyose from raffinose and sucrose . Enzymatic kits (e.g., Megazyme K-RAFGL) also quantify stachyose via sequential hydrolysis with α-galactosidase and glucose oxidase, measuring liberated D-glucose spectrophotometrically .
Q. How does stachyose hydrate enhance beneficial bacterial growth in experimental models?
In vitro batch fermentation models (e.g., fecal slurry incubations under anaerobic conditions) demonstrate stachyose selectively promotes Bifidobacterium and Lactobacillus spp. by inducing α-galactosidase expression, increasing metabolic activity (measured via ATP assays) and SCFA production (GC-MS analysis) . Dose-response studies (0.5–5% w/v) and 16S rRNA sequencing are critical for strain-specific effects .
Q. What storage conditions ensure stachyose hydrate stability in laboratory settings?
Stachyose hydrate remains stable for 3 years as a lyophilized powder at -20°C. In solution (e.g., DMSO or PBS), storage at -80°C for ≤1 year prevents degradation. Stability should be verified via periodic HPLC analysis to monitor purity (>98%) and detect hydrolysis byproducts like galactose .
Advanced Research Questions
Q. How can researchers resolve contradictions in stachyose’s dual role as a prebiotic and antinutritional factor (ANF) in animal studies?
The ANF effects (e.g., reduced feed efficiency in poultry) arise from non-digestible oligosaccharides (NDOs) like stachyose binding nutrients or inducing microbial dysbiosis. Mitigation strategies include:
- Dose optimization : Balancing prebiotic benefits (e.g., 2–4% dietary inclusion) against ANF thresholds (>5%) using growth performance metrics and ileal digestibility assays .
- Microbial adaptation : Longitudinal studies (≥4 weeks) to assess microbiota acclimatization via metagenomic sequencing .
- Enzyme supplementation : Adding α-galactosidase to hydrolyze stachyose in situ, reducing gas production (measured by in vitro gas test systems) .
Q. What experimental designs address challenges in studying stachyose’s impact on the gut-brain axis?
Interdisciplinary approaches are required:
- Animal models : Use germ-free mice colonized with stachyose-metabolizing bacteria to link SCFA production (GC-MS) to neurobehavioral outcomes (e.g., forced swim test for depression-like behavior) .
- Omics integration : Combine gut metatranscriptomics, serum metabolomics (LC-MS), and brain immunohistochemistry to map microbial metabolites to neural pathways .
- Control variables : Standardize diets (e.g., AIN-93G) to eliminate confounding effects from other prebiotics .
Q. How can novel delivery systems improve stachyose’s bioavailability for targeted colonic fermentation?
Microencapsulation (e.g., chitosan-alginate beads) protects stachyose from gastric hydrolysis, enabling controlled release in the colon (validated via in vitro TIM-1 models). Nanocarriers (e.g., liposomes) enhance mucosal adhesion, measured using fluorescence tracking in ex vivo intestinal tissue . Comparative studies should assess encapsulation efficiency (HPLC) and microbial metabolite profiles (NMR) against free stachyose .
Q. What genetic strategies reduce stachyose content in legume crops without compromising stress tolerance?
CRISPR-Cas9 targeting stachyose synthase (STS) genes in soybeans (e.g., GmSTS1) reduces stachyose by >90% while maintaining raffinose levels for drought tolerance . Field trials must evaluate agronomic traits (yield, seed viability) and stress responses (e.g., LC-MS profiling of RFOs under desiccation) . Marker-assisted backcrossing with low-stachyose mutants (e.g., PI 603176A) can introgress desirable alleles into elite cultivars .
Methodological Considerations
- Contradictory Data Analysis : Use multivariate statistics (PCA, PLS-DA) to identify confounding variables (e.g., baseline microbiota diversity) in animal trials .
- Ethical Compliance : For in vivo studies, ensure protocols adhere to ARRIVE guidelines, with sample size justifications from power analyses .
- Literature Reviews : Apply PICO frameworks to structure hypotheses (e.g., “In rodent models [P], does stachyose [I] compared to fructooligosaccharides [C] alter colitis severity [O]?”) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
